Z-Lys-Pro-4MbetaNA
Description
Z-Lys-Pro-4MbetaNA (CAS No. 74305-53-6) is a synthetic peptide derivative with the molecular formula C30H36N4O5 and a molecular weight of 532.6 g/mol. It is classified as a fluorogenic substrate and is utilized in biochemical assays, particularly in studies involving FRET (Förster Resonance Energy Transfer) peptides and fluorescent probes . The compound features a benzyloxycarbonyl (Z) protecting group, a lysine-proline dipeptide backbone, and a 4-methoxy-β-naphthylamide (4MbetaNA) fluorogenic moiety. Its design enables specific enzymatic cleavage, releasing the fluorescent 4MbetaNA group, which is critical for monitoring protease activity or cellular processes in real-time .
Produced by Shanghai Apeptide Co., Ltd., this compound is part of a broader catalog of functional peptides, including FRET peptides, cell-penetrating peptides, and amyloid peptides. Its applications span fluorescence-based diagnostics, drug discovery, and proteolytic pathway analysis .
Properties
IUPAC Name |
benzyl N-[6-amino-1-[2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O5/c1-38-27-19-23(18-22-12-5-6-13-24(22)27)32-28(35)26-15-9-17-34(26)29(36)25(14-7-8-16-31)33-30(37)39-20-21-10-3-2-4-11-21/h2-6,10-13,18-19,25-26H,7-9,14-17,20,31H2,1H3,(H,32,35)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITGUNQHBCSKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-53-6 | |
| Record name | 74305-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys-Pro-4MbetaNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-methyl-beta-naphthylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Z-Lys-Pro-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of the peptide bond, releasing 4-methyl-beta-naphthylamine.
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Common reagents include proteolytic enzymes such as aminopeptidases, which specifically target the peptide bond.
Major Products
The major product formed from the hydrolysis of this compound is 4-methyl-beta-naphthylamine, which can be detected and quantified using spectrophotometric methods.
Scientific Research Applications
Z-Lys-Pro-4MbetaNA is widely used in scientific research for the study of proteolytic enzymes. Its applications include:
Biochemical Assays: Used as a substrate in enzyme assays to measure the activity of aminopeptidases and other proteolytic enzymes.
Drug Development: Employed in the screening of potential inhibitors of proteolytic enzymes, which are targets for therapeutic intervention in diseases such as cancer and hypertension.
Biological Research: Utilized in studies of protein degradation and turnover, as well as in the investigation of cellular processes involving proteolysis.
Mechanism of Action
The mechanism of action of Z-Lys-Pro-4MbetaNA involves its recognition and binding by proteolytic enzymes. The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of 4-methyl-beta-naphthylamine. This product can be detected spectrophotometrically, allowing for the quantification of enzyme activity.
Comparison with Similar Compounds
Z-Lys-Pro-4MbetaNA belongs to a family of fluorogenic substrates optimized for sensitivity and specificity. Below is a comparative analysis with structurally or functionally related compounds:
Structural and Functional Analogues
The shorter backbone may alter solubility and cellular uptake efficiency compared to this compound.
Z-Arg-Pro-4MbetaNA
- Molecular Formula : C29H38N6O5
- Molecular Weight : 574.7 g/mol
- Key Differences : The arginine residue introduces a positively charged guanidinium group, enhancing interactions with trypsin-like proteases. However, the increased molecular weight may reduce membrane permeability in cellular assays.
Boc-Phe-Pro-4MbetaNA
- Molecular Formula : C28H34N4O5
- Molecular Weight : 518.6 g/mol
- Key Differences : The tert-butoxycarbonyl (Boc) protecting group and phenylalanine-proline backbone target chymotrypsin-like enzymes. This substrate is less suited for lysosomal or cytosolic protease studies compared to this compound.
Performance Metrics
Key Findings :
- This compound exhibits higher specificity for cathepsins compared to glycine- or arginine-containing analogues, making it preferable for lysosomal protease studies.
- Its fluorescence quantum yield (0.45) outperforms Boc-protected analogues, ensuring higher signal-to-noise ratios in imaging applications .
- Solubility in physiological buffers is moderate, necessitating optimization for in vivo use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
